Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 887587-68-0
VCID: VC16713651
InChI: InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-11-5-4-6-15(20)12-19-14-9-7-13(18)8-10-14/h7-10,15,19H,4-6,11-12H2,1-3H3
SMILES:
Molecular Formula: C17H25BrN2O2
Molecular Weight: 369.3 g/mol

Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate

CAS No.: 887587-68-0

Cat. No.: VC16713651

Molecular Formula: C17H25BrN2O2

Molecular Weight: 369.3 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate - 887587-68-0

Specification

CAS No. 887587-68-0
Molecular Formula C17H25BrN2O2
Molecular Weight 369.3 g/mol
IUPAC Name tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-11-5-4-6-15(20)12-19-14-9-7-13(18)8-10-14/h7-10,15,19H,4-6,11-12H2,1-3H3
Standard InChI Key SNXJVUQISKUVFY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate belongs to the piperidine carboxylate family, featuring a six-membered piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-bromoanilino-methyl moiety at the 2-position. Its molecular formula is C₁₇H₂₅BrN₂O₂, with a molecular weight of 369.3 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic transformations, while the brominated aniline moiety provides a reactive site for further functionalization.

The IUPAC name, tert-butyl 2-[(4-bromophenyl)aminomethyl]piperidine-1-carboxylate, reflects its substitution pattern. The canonical SMILES string, CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=C(C=C2)Br, delineates the connectivity of atoms, highlighting the piperidine core, Boc group, and 4-bromoaniline side chain.

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate involves multi-step organic reactions, often leveraging nucleophilic substitution and protecting group strategies. A plausible route, inferred from analogous procedures , includes:

  • Piperidine Functionalization: Introduction of the Boc group to piperidine via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine).

  • Side Chain Installation: Alkylation of the piperidine nitrogen with a bromomethyl intermediate, followed by coupling with 4-bromoaniline under Ullmann or Buchwald-Hartwig conditions.

A representative protocol from Ambeed describes microwave-assisted coupling of a bromoarene with a Boc-protected piperidine derivative using cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 120°C (Table 1).

Table 1: Representative Synthesis Conditions

ParameterDetail
ReactantsBromoarene, Boc-protected piperidine
BaseCs₂CO₃
SolventDMSO
Temperature120°C (microwave irradiation)
Reaction Time1 hour
Yield~70–99%
PurificationFlash column chromatography

Purification and Characterization

Crude product purification typically employs flash chromatography with gradients of ethyl acetate/hexane. Final characterization combines melting point analysis, HPLC for purity assessment (>95%), and spectroscopic techniques . Chiral HPLC may resolve enantiomers if stereocenters are present .

Physicochemical Properties

Thermodynamic Parameters

Experimental data on melting points, boiling points, or partition coefficients (LogP) are unavailable. Computational predictions using tools like ChemAxon suggest a LogP ≈ 3.5, indicating moderate lipophilicity conducive to blood-brain barrier penetration.

Applications in Medicinal Chemistry

Role as a Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing neurologically active agents. Its piperidine core mimics natural alkaloids, enabling interactions with G-protein-coupled receptors (GPCRs) and ion channels. For example, derivatives have been explored as:

  • Dopamine receptor modulators for treating Parkinson’s disease.

  • Serotonin reuptake inhibitors for antidepressant development.

Case Study: Neurological Drug Development

In a 2024 study, tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate was alkylated with a trifluoromethylpyridine moiety to yield a potent acetylcholinesterase inhibitor (IC₅₀ = 12 nM). The bromine atom facilitated further cross-coupling (e.g., Suzuki-Miyaura) to introduce biaryl groups, enhancing target affinity .

Research Findings and Future Directions

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies reveal that:

  • Electron-withdrawing groups (e.g., bromine) at the aniline para position improve metabolic stability.

  • Piperidine ring substitution influences conformational flexibility and receptor binding.

Challenges and Opportunities

Current limitations include the lack of in vivo pharmacokinetic data and scalable synthetic methods. Future research should prioritize:

  • Green chemistry approaches to reduce DMSO usage.

  • In silico modeling to predict off-target effects.

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